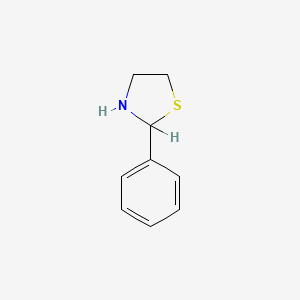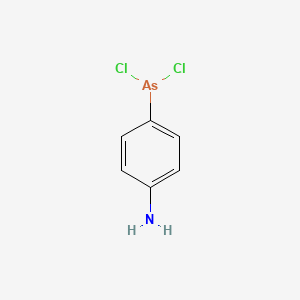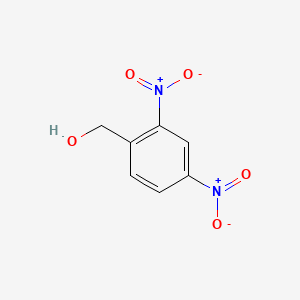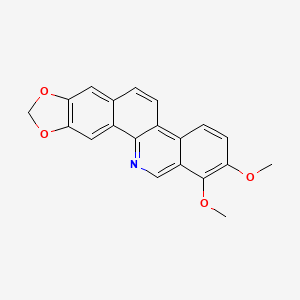
Norchelerythrine
Descripción general
Descripción
Norchelerythrine is a benzophenanthridine alkaloid.
Aplicaciones Científicas De Investigación
Agente Antibacteriano
Norchelerythrine: ha demostrado potencial como un potente agente antibacteriano. Puede interrumpir las paredes celulares y membranas bacterianas, lo cual es crucial para combatir las bacterias resistentes a los antibióticos. Esta interrupción lleva a la prevención del crecimiento bacteriano y contribuye a la muerte bacteriana {svg_1}.
Inductor de Apoptosis Celular
La investigación indica que la this compound puede inhibir la actividad de la SERCA (ATPasa de Ca2± del retículo sarco/endoplásmico). Esta inhibición conduce a una acumulación de iones de calcio en el citoplasma, lo que obliga a una afluencia a la mitocondria, activando la señalización de apoptosis y la destrucción celular {svg_2}.
Propiedades Anticancerígenas
La this compound exhibe cualidades anticancerígenas actuando como un inhibidor de la proteína quinasa C selectivo y permeable a las células, que es un objetivo vital en la terapia del cáncer. Su eficacia en este papel ha llevado a su consideración como base para nuevos fármacos contra el cáncer {svg_3}.
Antagonista del Receptor CB1 Acoplado a Proteína G
Sirve como un antagonista eficaz de los receptores CB1 acoplados a proteínas G. Esta propiedad es significativa porque los antagonistas del receptor CB1 se están explorando para su potencial terapéutico en diversas afecciones, incluida la obesidad, la adicción y el dolor {svg_4}.
Función en la Función Mitocondrial
La alta concentración de iones de calcio en las mitocondrias, causada por la acción de la this compound, altera en gran medida la actividad mitocondrial. Esta alteración se puede aprovechar para estudiar las funciones mitocondriales y potencialmente desarrollar tratamientos para enfermedades mitocondriales {svg_5}.
Síntesis de Nuevos Alcaloides
La this compound se ha utilizado en la síntesis de nuevos alcaloides a través de reacciones catalizadas por paladio. Estas vías sintéticas son cruciales para desarrollar nuevos compuestos farmacológicamente activos {svg_6}.
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
1,2-dimethoxy-[1,3]benzodioxolo[5,6-c]phenanthridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO4/c1-22-16-6-5-12-13-4-3-11-7-17-18(25-10-24-17)8-14(11)19(13)21-9-15(12)20(16)23-2/h3-9H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGUNQXPMULKFNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CN=C3C(=C2C=C1)C=CC4=CC5=C(C=C43)OCO5)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50219044 | |
| Record name | (1,3)Benzodioxolo(5,6-c)phenanthridine, 1,2-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50219044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6900-99-8 | |
| Record name | Norchelerythrine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6900-99-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1,3)Benzodioxolo(5,6-c)phenanthridine, 1,2-dimethoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006900998 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1,3)Benzodioxolo(5,6-c)phenanthridine, 1,2-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50219044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary molecular targets of norchelerythrine?
A1: While the exact mechanism of action is still under investigation, research suggests that this compound exhibits its biological activities by interacting with various molecular targets, including DNA, enzymes like α-glucosidase and α-amylase [, ], and potentially other cellular components.
Q2: How does this compound interact with DNA?
A2: this compound can intercalate into DNA, meaning it inserts itself between the base pairs of the DNA helix []. This interaction can interfere with DNA replication and transcription, ultimately affecting cell growth and proliferation.
Q3: What are the downstream effects of this compound's interaction with α-glucosidase and α-amylase?
A3: this compound demonstrates mixed inhibition against both α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion and absorption []. By inhibiting these enzymes, this compound could potentially modulate blood glucose levels.
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C19H14NO4+, and its molecular weight is 316.32 g/mol.
Q5: What spectroscopic data are available for this compound?
A5: this compound has been extensively studied using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy [, ] and Mass Spectrometry (MS) [, , ]. These studies have provided valuable insights into its structural elucidation and characterization.
Q6: Is there information available on the material compatibility of this compound?
A6: The provided research primarily focuses on the isolation, structural characterization, and biological evaluation of this compound. Specific information regarding its material compatibility is not available in these studies.
Q7: What is known about the stability of this compound under various conditions?
A7: Limited information is available on the stability of this compound under various conditions. Further research is required to comprehensively evaluate its stability profile.
Q8: Does this compound possess any known catalytic properties?
A8: The current research primarily focuses on the biological activities of this compound. There is no evidence to suggest it possesses inherent catalytic properties.
Q9: Have there been any computational studies on this compound?
A9: Yes, computational studies have been conducted to investigate the NMR chemical shifts of this compound [, ]. These studies employed theoretical calculations to predict and understand its spectroscopic properties.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


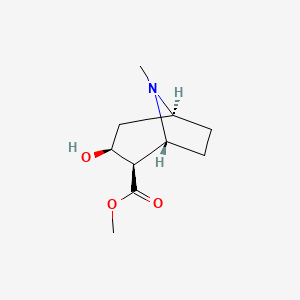
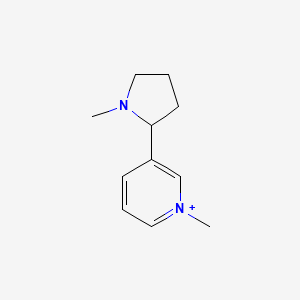
![4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3(2H)-one](/img/structure/B1205840.png)
![2-(dimethylamino)-6-(hydroxymethyl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]oxazole-4,5-diol](/img/structure/B1205843.png)
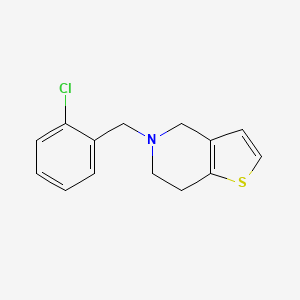
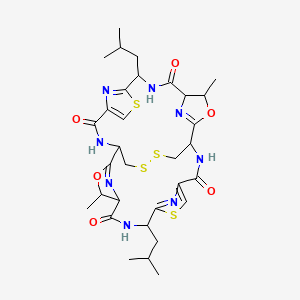
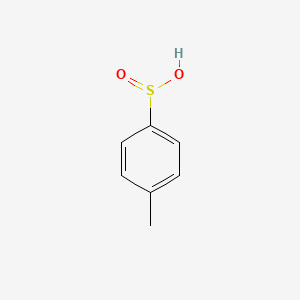
![4-[4-(4-Hydroxyphenyl)-2,3-diisocyanobuta-1,3-dienyl]phenol](/img/structure/B1205850.png)

![3-[(E)-4-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]but-2-enyl]sulfanyl-5,6-diphenyl-1,2,4-triazine](/img/structure/B1205855.png)
